molecular formula C6H13NO B1298673 N-Methyl-L-prolinol CAS No. 34381-71-0

N-Methyl-L-prolinol

Cat. No.: B1298673
CAS No.: 34381-71-0
M. Wt: 115.17 g/mol
InChI Key: VCOJPHPOVDIRJK-LURJTMIESA-N
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Description

N-Methyl-L-prolinol is an organic compound with the molecular formula C6H13NO. It is a chiral amino alcohol derived from proline, a naturally occurring amino acid. This compound is known for its applications in asymmetric synthesis and as a chiral ligand in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-L-prolinol can be synthesized from L-proline through a series of chemical reactions. One common method involves the conversion of L-proline to its corresponding oxazolidinone derivative, followed by methylation and subsequent reduction to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-L-prolinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include ketones, aldehydes, secondary amines, and various substituted derivatives .

Mechanism of Action

N-Methyl-L-prolinol exerts its effects through its role as a chiral ligand and catalyst. It facilitates various chemical reactions by stabilizing transition states and intermediates, thereby enhancing reaction rates and selectivity. The compound interacts with molecular targets such as enzymes and receptors, modulating their activity and leading to desired chemical transformations .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in asymmetric synthesis. Its ability to act as a chiral ligand and catalyst makes it valuable in the production of enantiomerically pure compounds, distinguishing it from other similar compounds .

Properties

IUPAC Name

[(2S)-1-methylpyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-4-2-3-6(7)5-8/h6,8H,2-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOJPHPOVDIRJK-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901295001
Record name (2S)-1-Methyl-2-pyrrolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34381-71-0
Record name (2S)-1-Methyl-2-pyrrolidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34381-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-1-Methyl-2-pyrrolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-methylpyrrolidine-2-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.241
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N-Methyl-L-prolinol in the synthesis of surfactants, and how does the resulting surfactant structure influence its properties?

A: this compound serves as a chiral starting material in the synthesis of (2S)-2-(hydroxymethyl)-1-methyl-1-alkyl pyrrolidinium bromides (L-CnPB) surfactants. [] Researchers synthesized these surfactants by reacting this compound with various long-chain alkyl bromides. [] The incorporation of the this compound moiety introduces chirality into the surfactant structure. This chirality significantly impacts the surfactant's aggregation behavior, critical micelle concentration (CMC), and surface tension compared to non-chiral counterparts like CnTAB and CnMP. []

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